(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
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Overview
Description
The compound (1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a synthetic organic molecule that belongs to the class of benzo[e][1,3,4]thiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a morpholino group and a chlorobenzyl moiety in its structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with various receptors and enzymes . These interactions can lead to a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit replication of both bacterial and cancer cells . This suggests that the compound may disrupt processes related to DNA replication, thereby affecting the growth and proliferation of cells .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide valuable insights into the potential ADME properties of the compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have shown significant inhibition of proliferation activities against breast and lung cancer .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone typically involves multiple steps:
Formation of the Benzo[e][1,3,4]thiadiazine Core: This step often starts with the cyclization of appropriate precursors such as 2-aminobenzenesulfonamide with carbon disulfide under basic conditions to form the thiadiazine ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Morpholino Group: The morpholino group is typically introduced through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group on the benzo[e][1,3,4]thiadiazine core.
Oxidation to Form the Dioxido Group: The final oxidation step involves converting the sulfur atom in the thiadiazine ring to its dioxido form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: can undergo various chemical reactions, including:
Oxidation and Reduction: The sulfur atom in the thiadiazine ring can be further oxidized or reduced, altering the compound’s electronic properties and reactivity.
Substitution Reactions:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the morpholino group or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Morpholine, amines, thiols.
Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: has several scientific research applications:
Medicinal Chemistry: Due to its potential pharmacological properties, this compound is studied for its activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Biological Studies: It is used in research to understand its mechanism of action at the molecular level, including its interactions with biological targets.
Chemical Biology: The compound serves as a tool to probe biological pathways and identify potential therapeutic targets.
Industrial Applications: Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as catalysts or sensors.
Comparison with Similar Compounds
(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: can be compared with other benzo[e][1,3,4]thiadiazine derivatives:
(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: Similar structure but with a methyl group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.
(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, potentially altering its pharmacokinetic properties.
(1-(4-nitrobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: The nitro group introduces electron-withdrawing effects, which can influence the compound’s reactivity and interaction with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzo[e][1,3,4]thiadiazine scaffold in drug discovery and development.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-15-7-5-14(6-8-15)13-23-16-3-1-2-4-17(16)28(25,26)18(21-23)19(24)22-9-11-27-12-10-22/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLYZYFLBJXCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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